molecular formula C17H19ClN2O5 B13939241 diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate

diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate

Cat. No.: B13939241
M. Wt: 366.8 g/mol
InChI Key: QOBUKPKALMVXHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate typically involves the reaction of 6-chloroindole with diethyl malonate in the presence of a formamido group. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, and methanol . The reaction is carried out under controlled temperatures, usually around -20°C, to ensure the stability of the compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to influence key biochemical processes .

Comparison with Similar Compounds

  • Diethyl 2-(6-chloro-1H-indol-3-yl)methyl-2-formamidomalonate
  • Diethyl 2-(6-chloroindol-3-yl)methyl-2-formamidomalonate

Comparison: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific research applications .

Properties

Molecular Formula

C17H19ClN2O5

Molecular Weight

366.8 g/mol

IUPAC Name

diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate

InChI

InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(19-10-21,16(23)25-4-2)9-13-7-11-5-6-12(18)8-14(11)20-13/h5-8,10,20H,3-4,9H2,1-2H3,(H,19,21)

InChI Key

QOBUKPKALMVXHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC=O

Origin of Product

United States

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